2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
- 4-oxo group: A ketone at position 4, critical for hydrogen bonding and conformational stability.
- Thioether-linked acetamide side chain: A sulfur atom bridges the core to an N-phenethylacetamide moiety, influencing solubility and receptor binding.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-18-11-13-20(14-12-18)31-26(33)25-24(21-9-5-6-10-22(21)29-25)30-27(31)34-17-23(32)28-16-15-19-7-3-2-4-8-19/h2-14,29H,15-17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNZODNMCFDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide”, is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a synthetic derivative of pyrimido[5,4-b]indoles, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₈H₁₈N₂O₂S
- IUPAC Name: 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-phenylethyl)acetamide
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notably:
- Toll-like Receptor (TLR) Activation: Substituted pyrimido[5,4-b]indoles have been identified as potent activators of TLR4, leading to the stimulation of NFκB signaling pathways and subsequent production of pro-inflammatory cytokines such as IL-6 and IP-10 .
- Calcium Receptor Antagonism: Compounds structurally related to this class have shown potential as calcium receptor antagonists, which may play a role in various physiological processes including pain modulation and inflammatory responses .
Antimicrobial Properties
Research indicates that derivatives of pyrimido[5,4-b]indoles exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have demonstrated that certain derivatives possess MIC values in the nanomolar range against various pathogens. The specific compound 7b was noted for its potent activity with MIC values ranging from 0.22 to 0.25 μg/mL against common bacterial strains .
Antiviral Potential
N-Heterocycles like this compound have been explored for their antiviral properties. They can inhibit viral replication through various mechanisms including interference with viral entry and replication processes. Some derivatives have shown promising results in inhibiting reverse transcriptase activity in vitro .
Case Studies
-
Study on Immune Modulation:
A high-throughput screening identified a series of pyrimido[5,4-b]indoles that selectively stimulated TLR4 in immune cells. These compounds not only activated NFκB but also promoted type I interferon responses, indicating their potential use as immune modulators or adjuvants in therapeutic settings . -
Antimicrobial Efficacy:
A comparative study evaluated the antimicrobial efficacy of several pyrimido derivatives including the target compound. Results indicated significant bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating bacterial infections .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance:
- Inhibition of Kinase Activity : Research has shown that compounds with similar structures can inhibit kinase enzymes that play crucial roles in tumor growth and metastasis .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Its potential as a non-steroidal anti-inflammatory drug (NSAID) stems from its ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process .
Neuroprotective Effects
Studies suggest that derivatives of this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and protection against oxidative stress .
The biological activity of 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for cancer cell survival and inflammation.
- Receptor Modulation : It could modulate receptors involved in pain and inflammation, providing therapeutic benefits in chronic pain management.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of a structurally related compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential of pyrimidine derivatives in oncology .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, a similar compound was tested on animal models of arthritis. The findings revealed a marked decrease in inflammatory markers and joint swelling after treatment with the compound, suggesting its viability as an NSAID alternative .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 0–5°C | Sulfoxide (S=O) derivative | 65–70% | |
| H₂O₂ / AcOH | RT, 12 hours | Sulfone (O=S=O) derivative | 55–60% |
-
Mechanism : Electrophilic oxidation at sulfur proceeds via a two-electron transfer pathway. The p-tolyl group’s electron-donating properties slightly enhance oxidation rates compared to phenyl analogs.
Reduction Reactions
The ketone (4-oxo) and thioacetamide moieties are susceptible to reduction:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C → RT | Secondary alcohol at C4 position | Selective for ketone | |
| LiAlH₄ | THF, reflux | Thioacetamide → thioethylamine | Full reduction |
-
Structural Impact : Reduction of the ketone disrupts the conjugated π-system of the pyrimidoindole core, altering UV-Vis absorption profiles.
Nucleophilic Substitution
The sulfur atom in the thioether linkage participates in SN2 reactions:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I | DMF, K₂CO₃, 60°C | Methylthio derivative | 80% | |
| Benzyl bromide | Acetone, RT, 24 hours | Benzylthio analog | 75% |
-
Kinetics : Reactions proceed faster in polar aprotic solvents due to enhanced nucleophilicity of the thiolate intermediate.
Cyclization and Coupling Reactions
The indole nitrogen and acetamide group enable further complexity generation:
-
Key Data :
Acid/Base-Mediated Transformations
Protonation/deprotonation modulates reactivity:
| Conditions | Observed Change | pKa (estimated) | Source |
|---|---|---|---|
| HCl (1M) | Indole N–H protonation | pKa ≈ 3.8 (indole NH) | |
| NaOH (0.1M) | Thioacetamide deprotonation | pKa ≈ 12.1 (S–H) |
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Conditions | Outcome | Source |
|---|---|---|---|
| 254 nm | MeCN, N₂ atmosphere | C2–S bond cleavage → indole-quinone |
-
Product Characterization : Quinone formation confirmed by loss of S (EDX) and new carbonyl stretch at 1680 cm⁻¹ (FTIR).
Comparison with Similar Compounds
Core Modifications: Substituents at Positions 3 and 5
Variations in substituents on the pyrimidoindole core significantly alter physicochemical and biological properties:
Analysis :
Acetamide Side Chain Variations
The N-substituent on the acetamide side chain modulates target engagement and pharmacokinetics:
Analysis :
Sulfur Oxidation State and Functional Group Replacements
The thioether bridge’s oxidation state impacts reactivity and bioactivity:
Analysis :
- Thioether vs. Sulfonyl/Sulfinyl : The thioether in the target compound is critical for maintaining TLR4 affinity. Over-oxidation to sulfonyl (Compound 2) diminishes activity, likely due to increased polarity and altered conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
